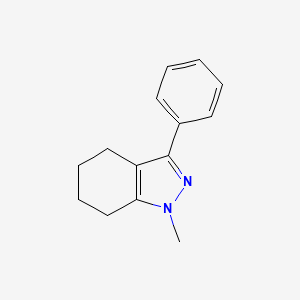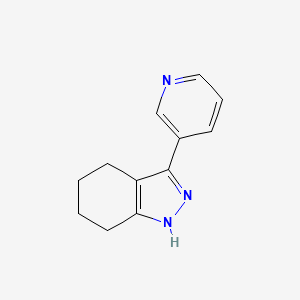![molecular formula C10H10N2OS B1479903 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol CAS No. 2098090-17-4](/img/structure/B1479903.png)
3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol
Übersicht
Beschreibung
3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazolderivate sollen antimikrobielle Aktivitäten zeigen. Da „3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol“ einen Pyrazol-Rest enthält, könnte es auch antimikrobielle Eigenschaften besitzen, die zur Entwicklung neuer Antibiotika oder Desinfektionsmittel untersucht werden könnten .
Entzündungshemmende und analgetische Eigenschaften
Ähnliche Verbindungen mit Pyrazol-Strukturen haben entzündungshemmende und analgetische Wirkungen gezeigt. Forschungen zu „this compound“ könnten potenziell zur Entwicklung neuer Schmerzmittel oder entzündungshemmender Medikamente führen .
Antihypertensive Wirkungen
Thiophenderivate sind dafür bekannt, antihypertensive Aktivitäten zu zeigen. Die Thiophen-Komponente in der Verbindung könnte zu solchen Wirkungen beitragen, was auf eine mögliche Anwendung bei der Behandlung von Bluthochdruck hindeutet .
Antitumoraktivität
Sowohl Pyrazol- als auch Thiophenderivate wurden mit Antitumoraktivitäten in Verbindung gebracht. Dies deutet darauf hin, dass „this compound“ auf seine potenzielle Verwendung in der Krebstherapie untersucht werden könnte .
Korrosionsschutz
Thiophenderivate werden auch als Korrosionsschutzmittel für Metalle verwendet. Die fragliche Verbindung könnte auf ihre Wirksamkeit beim Schutz von Metallen vor Korrosion untersucht werden, was Auswirkungen auf die Materialwissenschaften und -technik hat .
Anwendungen in der Materialwissenschaft
Die strukturellen Komponenten der Verbindung deuten auf eine mögliche Verwendung in der Materialwissenschaft hin, z. B. bei der Herstellung von Leuchtdioden (LEDs) oder anderen elektronischen Geräten aufgrund des Vorhandenseins von Thiophen .
Landwirtschaftliche Anwendungen
Pyrazolderivate haben akarizide, insektizide und fungizide Aktivitäten gezeigt. Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer Pestizide oder Fungizide für die landwirtschaftliche Verwendung nützlich sein könnte .
Entwicklung von Analgetika
Weitere Forschungen zu dieser Verbindung könnten zur Entdeckung neuer Analgetika mit möglicherweise weniger Nebenwirkungen oder einer höheren Wirksamkeit im Vergleich zu bestehenden Schmerzmitteln führen .
Wirkmechanismus
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that pyrazole derivatives show various biological activities, including acaricidal, insecticidal, and fungicidal activities .
Biochemical Pathways
It has been suggested that pyrano[2,3-c]pyrazoles have the potential to block p38 map kinase pockets, which could be useful for developing cancer or immune drugs .
Pharmacokinetics
It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .
Biochemische Analyse
Biochemical Properties
3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole interacts with proteins involved in cell cycle regulation, potentially leading to altered cell proliferation rates .
Cellular Effects
The effects of 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific apoptotic pathways . It also affects gene expression by altering the transcriptional activity of certain genes involved in cell survival and proliferation . Furthermore, 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can impact its efficacy. Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in cell behavior and viability .
Eigenschaften
IUPAC Name |
3-thiophen-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-3-13-5-8-9(1)11-12-10(8)7-2-4-14-6-7/h2,4,6H,1,3,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBZBBDMNPGWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479820.png)


![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)
![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)
![2-(3-(piperidin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479831.png)


![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479840.png)
![1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479841.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479843.png)
